

Sulfo-Cy5 Azide: Application Notes and Protocols for Fluorescence Microscopy

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Compound of Interest

Compound Name: Sulfo-Cy5 azide

Cat. No.: B15556027

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Introduction

Sulfo-Cy5 azide is a water-soluble, far-red fluorescent dye that is an invaluable tool for the specific labeling of biomolecules in aqueous environments.[1][2] Its azide functional group allows for its covalent attachment to alkyne-modified molecules via a highly efficient and bioorthogonal click chemistry reaction.[3] This specificity, combined with the dye's exceptional photophysical properties, makes it an ideal probe for a variety of fluorescence microscopy applications, including the imaging of cells and tissues.[1][4] The sulfonate groups enhance its water solubility, which is advantageous for labeling sensitive biological samples like proteins and for in vivo imaging with minimal background interference.[1][5] Sulfo-Cy5 is a bright and photostable dye with a high molar extinction coefficient, ensuring a strong fluorescent signal for sensitive detection.[2][5]

This document provides detailed application notes and experimental protocols for the use of **Sulfo-Cy5 azide** in fluorescence microscopy, with a focus on cell and tissue labeling through copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Data Presentation

The photophysical and chemical properties of **Sulfo-Cy5 azide** and the related Sulfo-Cy5.5 azide are summarized in the table below for easy comparison. These properties are critical for designing fluorescence microscopy experiments and selecting the appropriate instrumentation.

| Property | Sulfo-Cy5 Azide | Sulfo-Cy5.5 Azide | Reference(s) |
|---|--|--|--------------|
| Molecular Weight | ~833.01 g/mol | ~999.2 g/mol | [6][7] |
| Excitation Maximum (Ex) | ~647 nm | ~678 nm | [6][8] |
| Emission Maximum (Em) | ~663 nm | ~694 nm | [6][8] |
| Molar Extinction Coefficient (ϵ) | ~250,000 $L \cdot mol^{-1} \cdot cm^{-1}$ | ~190,000 $L \cdot mol^{-1} \cdot cm^{-1}$ | [6][8] |
| Solubility | Water, DMSO, DMF | Water, DMSO, DMF | [6][8] |
| Purity (HPLC) | ≥ 90-95% | ≥ 90% | [6][7] |
| Storage Conditions | -20°C, protected from light | -20°C, protected from light | [6][8] |

Experimental Protocols

Labeling of Cell Surface Glycans via Metabolic Glycoengineering and Click Chemistry

This protocol describes a two-step method for fluorescently labeling cell surface glycans. First, cells are metabolically engineered to incorporate an unnatural sugar containing an azide group into their surface glycans. Subsequently, the azide-modified glycans are labeled with an alkyne-functionalized Sulfo-Cy5 dye via a click chemistry reaction. A similar workflow can be adapted for labeling with **Sulfo-Cy5 azide** by using an alkyne-modified sugar.[9]

Materials:

- Cell line of interest

- Cell culture medium and supplements
- Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) for metabolic labeling
- **Sulfo-Cy5 azide**
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
- Sodium Ascorbate (must be freshly prepared)
- Phosphate-buffered saline (PBS)
- Bovine serum albumin (BSA)
- Dimethyl sulfoxide (DMSO)
- Fluorescence microscope with appropriate filter sets for Sulfo-Cy5

Procedure:

- Metabolic Labeling:
 - Culture cells to the desired confluency.
 - Incubate the cells with Ac4ManNAz in the culture medium for 1-3 days to allow for metabolic incorporation of the azido sugar into cell surface glycans.[9] The optimal concentration of Ac4ManNAz should be determined empirically for each cell line.
- Preparation for Click Chemistry:
 - Harvest the cells and wash them three times with cold PBS containing 1% BSA.
 - Resuspend the cells in PBS with 1% BSA at a concentration of 1×10^6 cells/mL.[9]
- Stock Solution Preparation:
 - Prepare a 10 mM stock solution of **Sulfo-Cy5 azide** in DMSO.[10]

- Prepare a 20 mM stock solution of CuSO₄ in sterile water.[10]
- Prepare a 100 mM stock solution of THPTA in sterile water.[10]
- Crucially, prepare a fresh 100 mM stock solution of sodium ascorbate in sterile water immediately before use.[9][10]
- Click Chemistry Reaction:
 - In a microcentrifuge tube, prepare the click reaction cocktail. For a 100 µL final reaction volume, add the reagents in the following order:
 - Cell suspension
 - **Sulfo-Cy5 azide** to a final concentration of 1-10 µM.[9]
 - Premix of CuSO₄ and THPTA. A final copper concentration of 50-100 µM is often sufficient, with a 1:5 molar ratio of CuSO₄ to THPTA being a common starting point.[10][11]
 - Freshly prepared sodium ascorbate to a final concentration of 1-5 mM.[9][11]
 - Gently mix the components.
 - Incubate the reaction for 10-30 minutes at room temperature, protected from light.[9]
- Washing and Imaging:
 - Wash the cells three times with PBS containing 1% BSA to remove unreacted reagents.[9]
 - Resuspend the cells in an appropriate imaging buffer.
 - Mount the cells on a microscope slide and image using a fluorescence microscope equipped with filters suitable for Sulfo-Cy5 (Excitation: ~647 nm, Emission: ~663 nm).[6]

Immunofluorescence Staining of Tissue Sections

This protocol provides a general workflow for the immunofluorescent staining of tissue sections using a primary antibody followed by a secondary antibody conjugated to Sulfo-Cy5.

Materials:

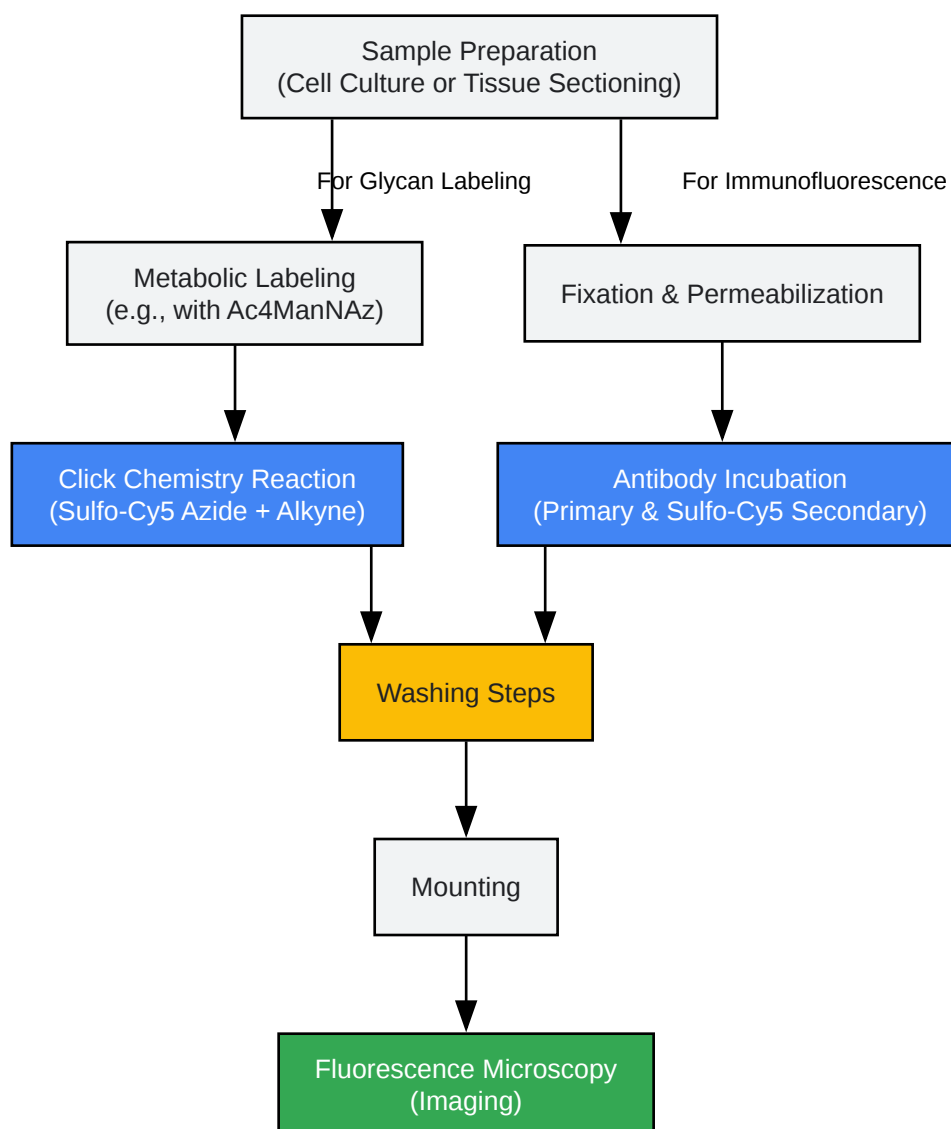
- Formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections on microscope slides
- Xylene and graded ethanol series (for FFPE sections)
- Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
- Wash buffer (e.g., PBS with 0.1% Tween 20)
- Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
- Primary antibody specific to the target antigen
- Secondary antibody conjugated to Sulfo-Cy5
- Nuclear counterstain (e.g., DAPI) (optional)
- Antifade mounting medium

Procedure:

- Deparaffinization and Rehydration (for FFPE sections):
 - Immerse slides in xylene to remove paraffin.
 - Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol, followed by deionized water.[\[12\]](#)
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval by immersing slides in pre-heated antigen retrieval buffer and heating in a microwave, pressure cooker, or water bath.[\[12\]](#)
 - Allow the slides to cool to room temperature.
- Permeabilization and Blocking:

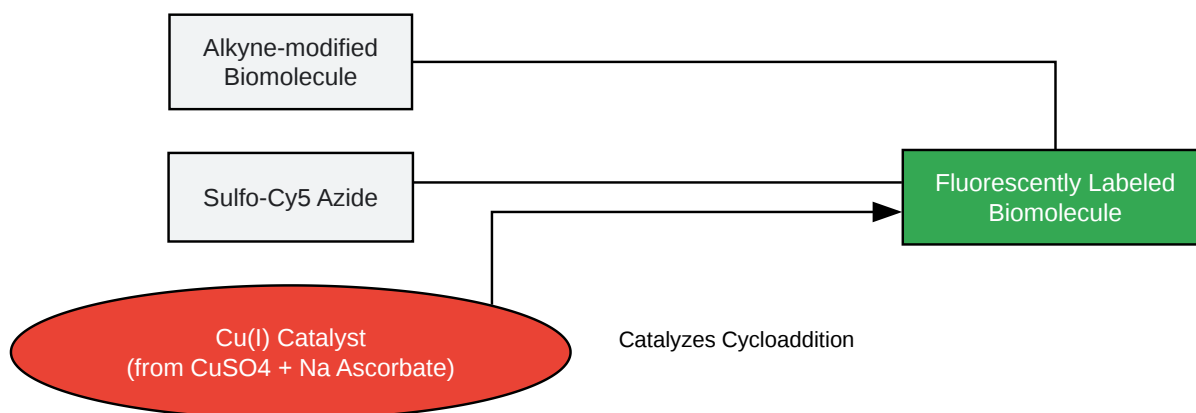
- If targeting an intracellular antigen, permeabilize the sections with a buffer containing Triton X-100.[12]
- Incubate the sections with blocking buffer for at least 1 hour at room temperature to block non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary antibody in the blocking buffer to its optimal concentration.
 - Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Wash the slides three times with wash buffer.
 - Dilute the Sulfo-Cy5-conjugated secondary antibody in the blocking buffer.
 - Incubate the sections with the secondary antibody for 1-2 hours at room temperature, protected from light.
- Counterstaining and Mounting:
 - Wash the slides extensively with wash buffer.[12]
 - (Optional) Incubate with a nuclear counterstain like DAPI.[12]
 - Wash the slides with wash buffer.
 - Apply a drop of antifade mounting medium and cover with a coverslip.[12]
- Imaging:
 - Visualize the staining using a fluorescence microscope with the appropriate filter sets for Sulfo-Cy5 and the counterstain.

Mandatory Visualizations



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Caption: Experimental workflow for fluorescence microscopy using **Sulfo-Cy5 azide**.



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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) signaling pathway.

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